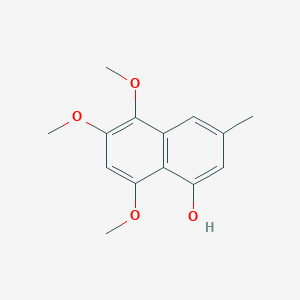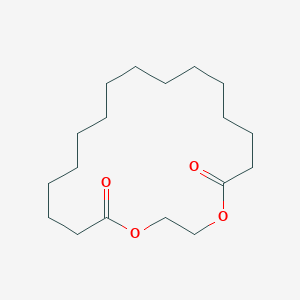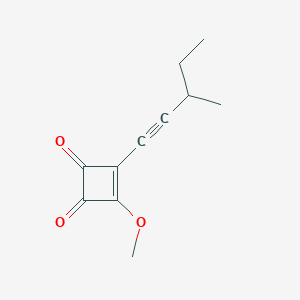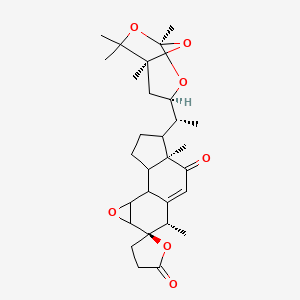
5,6,8-Trimethoxy-3-methylnaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,8-Trimethoxy-3-methylnaphthalen-1-ol is an organic compound belonging to the naphthalenol family It is characterized by the presence of three methoxy groups and a methyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trimethoxy-3-methylnaphthalen-1-ol typically involves the methylation of 5,6,8-trimethoxynaphthalene followed by hydroxylation at the 1-position. The reaction conditions often include the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The hydroxylation step can be achieved using reagents like sodium hydroxide or other suitable hydroxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,6,8-Trimethoxy-3-methylnaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the methoxy groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5,6,8-trimethoxy-3-methylnaphthalen-1-one, while reduction could produce 5,6,8-trimethoxy-3-methylnaphthalene.
Aplicaciones Científicas De Investigación
5,6,8-Trimethoxy-3-methylnaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5,6,8-Trimethoxy-3-methylnaphthalen-1-ol involves its interaction with specific molecular targets. The methoxy groups and hydroxyl group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of certain enzymes or interaction with cellular receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6,8-Trimethoxynaphthalene
- 3-Methylnaphthalen-1-ol
- 5,6,8-Trimethoxy-2-methylnaphthalen-1-ol
Uniqueness
5,6,8-Trimethoxy-3-methylnaphthalen-1-ol is unique due to the specific arrangement of its methoxy and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
122849-64-3 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
5,6,8-trimethoxy-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C14H16O4/c1-8-5-9-13(10(15)6-8)11(16-2)7-12(17-3)14(9)18-4/h5-7,15H,1-4H3 |
Clave InChI |
UKZYWCSUFSJVPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=CC(=C2OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)

![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)



![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)

